2-氯-N-(3-异丙氧基丙基)乙酰胺

描述

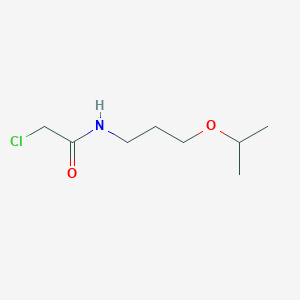

2-chloro-N-(3-isopropoxypropyl)acetamide is a chemical compound of interest in various fields of chemistry and pharmacology. This analysis covers the synthetic routes, molecular structure, chemical and physical properties, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

Synthetic approaches for compounds similar to 2-chloro-N-(3-isopropoxypropyl)acetamide involve multi-step reactions, starting from basic precursors to achieve the desired structure. A common method includes reactions involving acetylation, chloroacetylation, and subsequent modifications to introduce specific functional groups (Zhong-cheng & Wan-yin, 2002). These reactions are optimized for yield and purity, using various catalysts and conditions to achieve the final product.

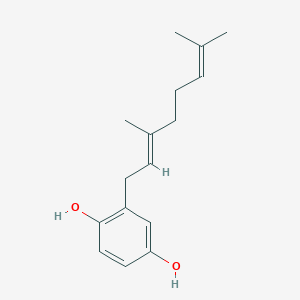

Molecular Structure Analysis

The molecular structure of compounds akin to 2-chloro-N-(3-isopropoxypropyl)acetamide is elucidated using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide detailed insights into the bond lengths, angles, and overall geometry of the molecule, revealing the spatial arrangement of atoms and the presence of specific functional groups (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. The acetamide moiety, for instance, participates in various chemical reactions, including nucleophilic substitution reactions where the chlorine atom can be replaced by other groups, altering the compound's chemical behavior (N. Agarwal & R. Mital, 1976). The presence of an isopropoxypropyl group might also impart specific reactivity patterns, such as susceptibility to hydrolysis or participation in esterification reactions.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of 2-chloro-N-(3-isopropoxypropyl)acetamide under different conditions. These properties are determined through empirical studies and are essential for handling the compound, predicting its stability, and formulating it for various applications.

Chemical Properties Analysis

Chemical properties encompass reactivity with other chemicals, stability under various conditions, and the compound's behavior in different environments. For example, the acetamide group's reactivity towards hydrolysis, its role in forming hydrogen bonds, and its potential interactions with biological molecules are significant. The chloro and isopropoxypropyl groups also contribute to the compound's overall reactivity and chemical interactions (M. Kitano & K. Kuchitsu, 1973).

科学研究应用

1. 手性合成

化合物2-氯-N-(3-异丙氧基丙基)乙酰胺在制药化合物的手性合成中具有应用。Lund等人(2016年)描述了其在合成4-(3-氯-2-羟基丙氧基)苯乙酰胺的两个对映体时的应用,使用来自南极酵母的脂肪酶B作为催化剂,对映选择性高。这个过程对于生产心脏选择性β受体阻滞剂阿托洛尔至关重要,展示了该化合物在药物化学中的重要性(Lund, Bøckmann, & Jacobsen, 2016)。

2. 除草剂研究和环境影响

Weber和Peter(1982年)对与2-氯-N-(3-异丙氧基丙基)乙酰胺衍生物相关的乙草胺的吸附、生物活性和土壤测试进行的研究突显了环境影响。这些研究对于了解这类除草剂的环境命运及其对农业和生态系统的影响至关重要(Weber & Peter, 1982)。

3. 比较代谢研究

Coleman等人(2000年)在人类和大鼠肝微粒体中进行了氯乙酰胺类除草剂的比较代谢研究。他们的研究为了解2-氯-N-(3-异丙氧基丙基)乙酰胺等化合物的代谢途径和潜在的人类健康影响提供了见解,这对于评估这些化学品的安全性和环境影响至关重要(Coleman, Linderman, Hodgson, & Rose, 2000)。

4. 降解和环境命运

DellaGreca等人(2009年)研究了阿托洛尔的水相氯化反应,产生了包括2-氯-N-(3-异丙氧基丙基)乙酰胺衍生物在内的产物。这项研究为类似化合物的降解产物和环境命运提供了宝贵信息,这对于环境风险评估至关重要(DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009)。

属性

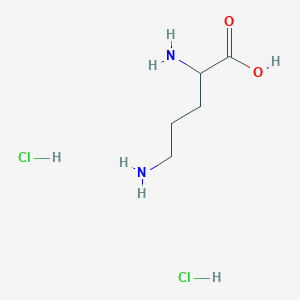

IUPAC Name |

2-chloro-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJJNACFLCCTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

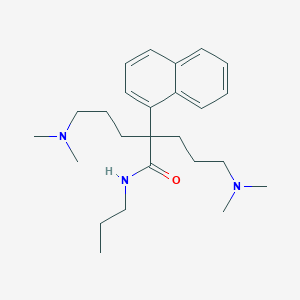

Canonical SMILES |

CC(C)OCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278580 | |

| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-isopropoxypropyl)acetamide | |

CAS RN |

10263-67-9 | |

| Record name | 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。